Product packaging for Diundecylamine(Cat. No.:CAS No. 16165-33-6)

Diundecylamine

Cat. No.: B092301
CAS No.: 16165-33-6
M. Wt: 325.6 g/mol
InChI Key: NKGSHSILLGXYDW-UHFFFAOYSA-N
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Description

Significance of Long-Chain Amines in Contemporary Chemistry

Long-chain amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by long alkyl chains. These molecules are characterized by a polar amine head and a nonpolar hydrocarbon tail, bestowing upon them amphiphilic properties that are central to their utility. In contemporary chemistry, the significance of long-chain amines is extensive and multifaceted.

They are crucial intermediates in the chemical industry, serving as precursors for the synthesis of surfactants such as amine oxides and quaternary ammonium (B1175870) compounds. researchgate.net Their surfactant properties are leveraged in numerous applications, including as emulsifiers, detergents, and corrosion inhibitors. cymitquimica.com The long alkyl chains provide hydrophobicity, making them effective at interfaces and on surfaces. For instance, their ability to form a protective film on metal surfaces makes them valuable as corrosion inhibitors in various industrial settings, particularly in acidic environments. researchgate.netinspenet.com

Furthermore, long-chain amines are investigated as additives in lubricating oils and as catalysts in processes like the production of polyurethane foam. marquette.educanada.ca In materials science, these amines and their derivatives are explored for creating new materials with specific, tailored properties. rsc.orgumu.se Their versatility also extends to solvent extraction processes for separating and purifying chemical compounds. researchgate.netpsu.edu The general trend is that as the molecular weight of amines increases, their boiling point rises, and their solubility in water decreases, a characteristic feature of long-chain amines.

Scope and Objectives of Diundecylamine Research

Research on this compound (C₂₂H₄₇N) focuses on harnessing the properties endowed by its substantial hydrocarbon structure for specialized applications. cymitquimica.com A primary objective is to characterize its physical and chemical properties to predict its behavior in various systems.

A significant area of investigation is its role as a corrosion inhibitor. cymitquimica.com Studies explore its efficacy in protecting metals like carbon steel from corrosion, particularly in aggressive media. The research aims to understand the mechanism of inhibition, which often involves the adsorption of the this compound molecule onto the metal surface, forming a protective barrier that mitigates corrosive attacks. researchgate.net

The synthesis of this compound and its derivatives is also a research focus. cymitquimica.com This includes developing efficient synthetic routes and using this compound as a building block for more complex molecules with desired functionalities. cymitquimica.comcymitquimica.com These derivatives are then studied for potential use in diverse areas, from materials science to pharmaceuticals.

The table below summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 16165-33-6
Molecular Formula C₂₂H₄₇N
Appearance Colorless to pale yellow liquid or solid
Solubility Insoluble in water, soluble in organic solvents

Data sourced from multiple chemical suppliers and databases. cymitquimica.comsigmaaldrich.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H47N B092301 Diundecylamine CAS No. 16165-33-6

Properties

IUPAC Name

N-undecylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGSHSILLGXYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCNCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333929
Record name Diundecylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16165-33-6
Record name N-Undecyl-1-undecanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16165-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Diundecylamine
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Record name DIUNDECYLAMINE
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Ii. Advanced Synthetic Methodologies for Diundecylamine and Its Derivatives

Contemporary Approaches in Diundecylamine Synthesis

Modern organic synthesis provides a diverse toolkit for the construction of complex molecules like this compound and its derivatives. These methods focus on achieving high efficiency, selectivity, and access to a wide range of molecular architectures.

Stereoselective Synthesis Strategies for this compound Analogues

The controlled three-dimensional arrangement of atoms in a molecule is crucial for its biological activity and material properties. Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. For analogues of this compound, this is particularly relevant when introducing chiral centers into the undecyl chains or at the nitrogen atom.

Key strategies for achieving stereoselectivity include:

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. For instance, the use of chiral auxiliaries like (R)-phenylglycinol has been demonstrated in the enantioselective Strecker reaction to produce chiral amino acids, a strategy that can be adapted for the synthesis of chiral amine analogues. nih.gov

Catalytic Asymmetric Synthesis: This approach utilizes chiral catalysts to favor the formation of one enantiomer or diastereomer over others. For example, stereoselective routes have been developed for the synthesis of conformationally restricted cyclopropyl (B3062369) glutamate (B1630785) analogues, which could be adapted for creating chiral this compound derivatives. nih.govmdpi.com The synthesis of pinane-based 2-amino-1,3-diols also highlights methods for the stereoselective construction of key functional group arrangements. beilstein-journals.org

Substrate Control: The inherent stereochemistry of a starting material can be used to direct the formation of new stereocenters. This is evident in the synthesis of carbocyclic analogues of nucleoside precursors, where the stereochemistry of a cyclohexylamine (B46788) derivative is controlled through the reduction of a ketone intermediate. beilstein-journals.org

A versatile stereoselective route for synthesizing new 2′-(S)-CCG-IV analogues has been developed, which allows for late-stage diversification, providing access to a wide variety of conformationally restricted cyclopropyl glutamate analogues. nih.gov This approach could be conceptually applied to the synthesis of chiral this compound analogues.

Multicomponent Condensation Processes in this compound Derivatization

Multicomponent reactions (MCRs) are powerful tools in which three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. scielo.brmdpi.comresearchgate.net These reactions are highly efficient and allow for the rapid generation of diverse molecular libraries.

Notable MCRs that can be applied to the derivatization of this compound include:

Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. scielo.brillinois.edu By using undecanal (B90771), a primary amine, and a suitable carboxylic acid and isocyanide, complex amides related to this compound can be synthesized. The reaction conditions are typically mild, often using polar protic solvents like methanol. illinois.edu

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. beilstein-journals.orgresearchgate.net Organometallic variations of the Mannich reaction, using organozinc reagents, for example, have expanded its scope for creating α-branched amines. beilstein-journals.orgresearchgate.net

Petasis Reaction: Also known as the borono-Mannich reaction, this process involves the reaction of an amine, a carbonyl compound, and an organoboron derivative. researchgate.netgoogle.com This reaction is suitable for generating a combinatorial library of amines and amino acids under mild conditions and works in a variety of solvents. google.com

The use of MCRs allows for significant structural diversity. For example, the Ugi reaction can be used to synthesize peptidomimetics, while the Petasis reaction can generate novel aminophenol derivatives. scielo.brresearchgate.net

Microscale and Controlled Atmosphere Synthesis Techniques

Modern synthetic chemistry increasingly employs specialized techniques to improve efficiency, safety, and scalability.

Microscale Synthesis: Performing reactions on a microscale offers several advantages, including reduced consumption of reagents and solvents, improved safety, and the potential for high-throughput screening. researchgate.netnih.gov For instance, a microscale Petasis reaction has been successfully used to prepare a tertiary amine antifungal analog, demonstrating the feasibility of this technique for amine synthesis. researchgate.net Platforms for microscale synthesis often utilize microtiter plates, allowing for the parallel synthesis and analysis of numerous compounds. nih.gov

Controlled Atmosphere Synthesis: Many organometallic reagents and intermediates in amine synthesis are sensitive to air and moisture. google.com Therefore, conducting reactions under a controlled, inert atmosphere (e.g., nitrogen or argon) is often necessary to prevent degradation and ensure high yields. google.comacs.org This is particularly crucial when working with highly reactive species like organolithium reagents or when performing reactions that are susceptible to oxidation. google.comwikipedia.org The use of a controlled atmosphere is also important in reactions involving certain catalysts that can be deactivated by oxygen.

Application of Organometallic Reagents in this compound Synthesis (e.g., Organolithium, Organoborane, Organosilicon Chemistry)

Organometallic reagents are indispensable in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Organolithium Reagents: These are highly reactive compounds containing a carbon-lithium bond. wikipedia.orgnumberanalytics.com They are strong bases and potent nucleophiles, making them useful for deprotonation reactions and for addition to carbonyl compounds and alkyl halides. wikipedia.orgyoutube.comlibretexts.org For example, n-butyllithium is a common organolithium reagent used in various synthetic transformations. youtube.com

Organoborane Chemistry: Organoboranes are versatile intermediates that can be readily prepared from olefins via hydroboration. tennessee.edu The boron atom can be stereospecifically replaced by a nitrogen atom, providing a powerful method for amine synthesis. tennessee.eduacs.org For instance, the reaction of organoboranes with N-(benzoyloxy)amines can produce secondary amines. acs.org Organoboron compounds are also used in catalysis, for example, in the direct dehydrative amidation of carboxylic acids and amines. rsc.org

Organosilicon Chemistry: Organosilicon compounds are widely used as protecting groups, synthetic intermediates, and catalysts. bohrium.comias.ac.in For example, silyl (B83357) ethers can be used to protect hydroxyl groups during a synthesis. ias.ac.in Organosilicon hydrides, such as polymethylhydrosiloxane (B1170920) (PMHS), can serve as mild and environmentally friendly reducing agents in reactions like the reductive alkylation of secondary amines. nih.gov The hydrolysis of organosilicates can be catalyzed by amines at neutral pH. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. news-medical.netnih.govrroij.com This approach is increasingly important in the chemical industry to enhance sustainability and reduce environmental impact.

Atom Economy and Waste Minimization in this compound Production

A key principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. news-medical.netnih.gov

Strategies to improve atom economy and minimize waste in this compound synthesis include:

Catalytic Processes: Using catalysts allows for reactions to proceed with high efficiency and selectivity, often under milder conditions, while being used in small amounts. organic-chemistry.orgacs.org For example, titanium-catalyzed hydroaminoalkylation is an atom-economical method for synthesizing N-containing products. rsc.org Ruthenium-based catalysts have been developed for the selective synthesis of secondary amines from amines and alcohols via a hydrogen borrowing mechanism, with water as the only byproduct. organic-chemistry.org

Multicomponent Reactions: As discussed earlier, MCRs are inherently atom-economical as they combine multiple reactants into a single product with minimal byproduct formation. scielo.bracs.org

Use of Renewable Feedstocks and Safer Solvents: Employing starting materials derived from renewable sources and replacing hazardous solvents with greener alternatives, such as water or bio-based solvents, can significantly reduce the environmental footprint of a synthesis. acs.org For example, some enzymatic syntheses can be conducted in water at ambient temperatures. acs.org

Waste Prevention: Designing synthetic routes that generate minimal waste is a fundamental goal of green chemistry. acs.orgskpharmteco.com This can be achieved through highly selective reactions that avoid the need for extensive purification steps and by recycling reagents and solvents. A Pd/PVP catalyst has been shown to be effective for imine reduction under mild conditions with high reaction mass efficiency. chemrxiv.org

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Use of Sustainable Solvents and Reagents for this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry, emphasizing the reduction of hazardous substances and waste. pharmtech.com The synthesis of secondary amines like this compound traditionally involves volatile organic compounds (VOCs) as solvents and stoichiometric reagents that can be hazardous. Modern methodologies seek to replace these with more sustainable alternatives.

Sustainable Solvents:

The selection of a solvent is critical to the environmental impact of a chemical process. Ideal green solvents are derived from renewable resources, have low toxicity, are biodegradable, and can be easily recycled. orientjchem.org For the synthesis of lipophilic compounds such as this compound, several classes of green solvents are gaining prominence:

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride). mdpi.com DESs are characterized by their negligible volatility, non-flammability, high thermal stability, and biodegradability. mdpi.com Their tunable polarity and potential to also act as catalysts can enhance reaction rates and selectivity in amination reactions, offering a significant advantage over conventional solvents. mdpi.com

The following table compares the properties of conventional solvents with their sustainable counterparts relevant to secondary amine synthesis.

SolventClassSourceKey Green AttributesPotential Application in this compound Synthesis
Toluene (B28343) Conventional (VOC)Petroleum-N-alkylation reactions
Tetrahydrofuran (THF) Conventional (VOC)Petroleum-Grignard reactions, reductions
2-Methyltetrahydrofuran (2-MeTHF) SustainableBiomass (e.g., furfural)Renewable, lower toxicity than THF, stable in water, easier separation. mdpi.comReplacement for THF in reductive amination or alkylation steps.
Cyclopentyl Methyl Ether (CPME) SustainablePetroleum/Bio-based routesHigh boiling point, low peroxide formation, hydrophobic, stable to acids/bases. mdpi.comAlternative to toluene or THF in various synthetic steps.
Deep Eutectic Solvents (e.g., Choline Chloride:Urea) SustainableVarious (Renewable)Non-volatile, biodegradable, low cost, tunable properties, can act as catalysts. mdpi.comMedium for reductive amination, potentially enhancing reaction rates.

Sustainable Reagents:

The move towards greener synthesis also involves replacing hazardous and inefficient reagents.

Catalytic Hydrogenation: Instead of using metal hydride reagents (e.g., NaBH₄, LiAlH₄) which generate significant salt waste, catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is a more atom-economical approach for reductive amination. The only byproduct is water.

Avoidance of Hazardous Reagents: Traditional oxidation reactions often use chromium-based reagents, which are highly toxic and carcinogenic. beyondbenign.org Greener alternatives, such as those using molybdenum catalysts with hydrogen peroxide, offer a much safer profile. beyondbenign.org Similarly, phase-transfer catalysis can enable the use of water instead of organic solvents and facilitate reactions under milder conditions. fzgxjckxxb.com

Enzymatic and Biocatalytic Routes to this compound and Related Structures

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity and efficiency under mild, aqueous conditions. mdpi.com This approach is a cornerstone of green chemistry and holds significant potential for the synthesis of secondary amines like this compound. pharmtech.comunito.it

The most relevant enzyme classes for synthesizing secondary amines are imine reductases (IREDs), also known as reductive aminases (RedAms). nih.govscispace.com These enzymes catalyze the reductive amination of a carbonyl compound (an aldehyde or ketone) with an amine. scispace.com

A potential biocatalytic route to this compound would involve the reductive amination of undecanal with undecylamine (B147597), catalyzed by a suitable IRED. The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH) as a source of reducing equivalents.

Key Features of Biocatalytic Synthesis:

High Selectivity: Enzymes can distinguish between similar functional groups, leading to fewer byproducts and higher purity.

Mild Conditions: Reactions are typically run in water at or near room temperature and neutral pH, reducing energy consumption and avoiding the need for protecting groups.

Sustainability: Enzymes are biodegradable catalysts derived from renewable sources.

Cofactor Recycling: To make the process economically viable, the expensive NADPH/NADH cofactor is regenerated in situ. This is often achieved by adding a second enzyme, such as a formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose) to the reaction mixture. acs.orgnih.gov

Multi-enzyme cascades can be designed to produce amines from simple starting materials in a one-pot process, further enhancing efficiency. nih.govacs.org For instance, an alcohol oxidase could first convert undecanol (B1663989) to undecanal, which is then aminated by an IRED in the same pot. nih.gov

The table below presents research findings on the synthesis of various secondary amines using IREDs, illustrating the potential of this technology for producing long-chain aliphatic amines like this compound.

Enzyme TypeSubstratesProductYield/ConversionKey FindingsReference(s)
Imine Reductase (IRED)Cyclohexanone + CyclopropylamineN-Cyclohexylcyclopropanamine- (Volumetric productivity of 12.9 g/L·h)Demonstrates high efficiency and scalability of IRED systems for secondary amine synthesis through protein and process engineering. scispace.com
IRED/RedAmVarious ketones and aminesDiverse secondary amines60-99% YieldThe use of micellar catalysis (surfactants in water) can significantly increase the conversion rate for hydrophobic substrates. unito.it
Ene-reductase (ERed) + IRED Cascadeα,β-Unsaturated ketones + AminesChiral secondary and tertiary aminesUp to >99% purityA dual-enzyme cascade enables the synthesis of complex amines with two stereocenters in high purity. acs.orgnih.govuva.nl
Transaminase (TA) + IRED CascadeAlcohol + Different aminesN-allyl amine and othersFull conversionContinuous flow systems allow for incompatible enzymes to be used sequentially, enabling multi-step synthesis without cross-reactivity. nih.gov

While specific studies on the biocatalytic synthesis of this compound are not prevalent in public literature, the successful application of IREDs to a wide range of ketones, aldehydes, and amines provides a strong proof-of-concept for its feasibility. researchgate.net Engineering IREDs through directed evolution can further expand their substrate scope to efficiently accommodate long alkyl chains like those in undecanal and undecylamine. nih.gov

Iii. Mechanistic Investigations of Diundecylamine Reactions

Elucidation of Reaction Pathways for Diundecylamine Formation

The formation of this compound, a secondary amine, can be conceptualized through various synthetic routes, each with its own mechanistic intricacies. Understanding these pathways is crucial for optimizing reaction conditions and maximizing yield. General strategies for amine synthesis that can be applied to this compound include nucleophilic substitution and reductive amination. The elucidation of these reaction pathways involves a combination of experimental and computational methods.

A variety of experimental techniques are employed to unravel the mechanistic details of chemical reactions. scribd.comdbatu.ac.in These methods provide evidence for proposed intermediates, transition states, and the sequence of bond-forming and bond-breaking events. scribd.com

Product and Intermediate Identification: A fundamental step in determining a reaction mechanism is the thorough identification of all products and any isolable or detectable intermediates. dbatu.ac.insathyabama.ac.in Techniques such as chromatography (GC, HPLC), spectroscopy (NMR, IR, Mass Spectrometry), and crystallography are essential for this purpose. For instance, stopping a reaction at an early stage or using milder conditions might allow for the isolation of an intermediate, which, if subjected to the reaction conditions, should yield the final product at a comparable or faster rate. dbatu.ac.in

Isotopic Labeling: The use of isotopes, such as ¹³C, ¹⁵N, or deuterium, is a powerful tool for tracing the path of atoms throughout a reaction. dbatu.ac.injsscacs.edu.in By strategically placing an isotopic label in a reactant molecule, one can determine which bonds are broken and formed by tracking the position of the label in the products. For example, in the formation of this compound from undecanal (B90771) and undecylamine (B147597) via reductive amination, labeling the nitrogen of undecylamine with ¹⁵N would confirm that this nitrogen is incorporated into the final this compound product.

Stereochemical Analysis: When chiral centers are involved, the stereochemical outcome of a reaction provides significant mechanistic insight. For instance, a reaction proceeding through an Sₙ2 mechanism will result in an inversion of stereochemistry, whereas an Sₙ1 reaction often leads to racemization. sathyabama.ac.in While this compound itself is achiral, if it were formed from a chiral precursor, the stereochemistry of the product would reveal details about the transition state geometry.

Trapping and Crossover Experiments: These experiments are designed to provide evidence for the existence of specific intermediates. scribd.comsathyabama.ac.in In a trapping experiment, a substance is added to the reaction mixture that is known to react with a suspected intermediate. The detection of the trapped product supports the presence of that intermediate. dbatu.ac.in Crossover experiments can distinguish between intramolecular and intermolecular processes. sathyabama.ac.injsscacs.edu.in If a reaction is run with a mixture of two similar but isotopically distinct reactants, the formation of "crossover" products containing fragments from both starting materials indicates an intermolecular pathway. jsscacs.edu.in

Table 1: Experimental Methods for Reaction Mechanism Elucidation
Experimental ApproachDescriptionInformation Gained
Product and Intermediate IdentificationIsolation and characterization of all chemical species formed during the reaction using techniques like NMR, IR, and mass spectrometry. dbatu.ac.inConfirms the overall transformation and provides direct evidence for stable intermediates. sathyabama.ac.in
Isotopic LabelingUse of isotopes (e.g., ¹⁴C, ¹⁵N, D) to trace the movement of atoms from reactants to products. jsscacs.edu.inElucidates bond cleavage and formation events and can help distinguish between different mechanistic pathways. dbatu.ac.in
Stereochemical StudiesAnalysis of the stereochemical outcome of a reaction involving chiral centers. sathyabama.ac.inProvides insight into the geometry of the transition state (e.g., inversion of configuration in Sₙ2 reactions). sathyabama.ac.in
Trapping ExperimentsAddition of a compound that specifically reacts with a proposed intermediate. dbatu.ac.inProvides indirect evidence for the existence of short-lived or reactive intermediates. scribd.com
Crossover ExperimentsRunning a reaction with a mixture of two similar, labeled reactants. sathyabama.ac.inDistinguishes between intramolecular (no crossover products) and intermolecular (crossover products formed) mechanisms. jsscacs.edu.in

Computational chemistry has become an indispensable tool for studying reaction mechanisms, offering insights that are often difficult or impossible to obtain through experiments alone. arxiv.orgresearchgate.net By solving the Schrödinger equation for a given molecular system, quantum mechanical methods can calculate the energies and structures of reactants, products, intermediates, and transition states. mdpi.com

Potential Energy Surface (PES) Mapping: A key application of computational chemistry is the mapping of the potential energy surface of a reaction. ru.nl The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By identifying the minimum energy pathways on the PES, chemists can delineate the most likely reaction coordinate. Stationary points on the PES correspond to reactants, products, and intermediates (local minima), as well as transition states (first-order saddle points). smu.edu

Transition State Theory: Computational methods are used to locate and characterize transition state structures. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency calculations are performed to confirm that a located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to follow the reaction path downhill to the connected reactants and products. smu.edu This confirms that the transition state indeed connects the desired minima on the PES.

Density Functional Theory (DFT): DFT is a widely used computational method that provides a good balance between accuracy and computational cost for studying organic reaction mechanisms. mdpi.com It is used to calculate the electronic structure and energies of molecules, which are fundamental to understanding their reactivity. mdpi.com

Table 2: Computational Chemistry Techniques for Mechanism Elucidation
Computational TechniqueDescriptionApplication in Mechanism Studies
Potential Energy Surface (PES) MappingCalculation of the system's energy as a function of atomic coordinates. ru.nlIdentifies stable structures (reactants, products, intermediates) and transition states, revealing the reaction pathway. smu.edu
Transition State (TS) SearchingAlgorithms to locate the saddle point on the PES between reactants and products. researchgate.netDetermines the structure and energy of the highest energy point along the reaction path, which is crucial for calculating activation energy.
Intrinsic Reaction Coordinate (IRC)A calculation that follows the minimum energy path from a transition state down to the reactants and products. smu.eduConfirms that a found transition state connects the correct reactants and products on the potential energy surface.
Density Functional Theory (DFT)A quantum mechanical method for calculating the electronic structure of atoms and molecules. mdpi.comProvides accurate energies and geometries for all species involved in the reaction, enabling the calculation of reaction energies and activation barriers. mdpi.com

Role of this compound in Photoredox Catalysis Mechanisms

Visible-light photoredox catalysis utilizes photocatalysts that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. wikipedia.org Amines, including secondary amines like this compound, can play a crucial role in these catalytic cycles, typically as electron donors.

The general mechanism often begins with the photoexcitation of the photocatalyst (e.g., a ruthenium or iridium complex) to a long-lived triplet excited state. wikipedia.org This excited state is both a stronger oxidant and a stronger reductant than the ground state. In many cases, an amine can reductively quench the excited photocatalyst. beilstein-journals.org

In a typical oxidative quenching cycle involving an amine:

Photoexcitation: The photocatalyst absorbs a photon of visible light, promoting it to an excited state (PC).

Reductive Quenching: The amine (e.g., this compound) donates an electron to the excited photocatalyst, resulting in the formation of an amine radical cation and the reduced form of the photocatalyst. beilstein-journals.org

Iminium Ion Formation: The amine radical cation is a key intermediate. It can be converted to an iminium ion through hydrogen atom transfer (HAT) to a suitable acceptor or through deprotonation followed by a second oxidation step. beilstein-journals.org

Substrate Reaction: The highly electrophilic iminium ion can then react with a nucleophile present in the reaction mixture.

Catalyst Regeneration: The reduced photocatalyst is oxidized back to its ground state by another component in the reaction mixture (an oxidant), thus closing the catalytic cycle.

The ability of this compound to participate in such cycles depends on its oxidation potential. The two undecyl chains may influence its steric accessibility to the photocatalyst and its subsequent reactivity. The specific pathway and the efficiency of the process are highly dependent on the photocatalyst, the solvent, and the other substrates present.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. libretexts.org Kinetics deals with the rate of the reaction, while thermodynamics deals with the relative stability of reactants and products. libretexts.org

Kinetic Control vs. Thermodynamic Control: In some reactions, multiple products can be formed from a single set of reactants. The product that forms fastest is the kinetic product , and its formation is favored under conditions where the reaction is irreversible (e.g., low temperatures). libretexts.orgwikipedia.org The most stable product is the thermodynamic product , which is favored under conditions where the reaction is reversible, allowing equilibrium to be established (e.g., higher temperatures). libretexts.orgwikipedia.org For the formation or subsequent reactions of this compound, the reaction conditions (temperature, solvent, reaction time) can determine whether the product distribution is under kinetic or thermodynamic control. openstax.org

Reaction Energy Profile: A reaction energy diagram plots the change in free energy as the reaction progresses from reactants to products. The highest point on this profile is the transition state, and the energy difference between the reactants and the transition state is the activation energy (ΔG‡) . jsscacs.edu.in A lower activation energy corresponds to a faster reaction rate (kinetic favorability). The energy difference between the reactants and the products is the Gibbs free energy of reaction (ΔG°) . A negative ΔG° indicates a thermodynamically favorable reaction where the products are more stable than the reactants. jsscacs.edu.in

Experimental methods to study the kinetics of a reaction involving this compound would involve monitoring the concentration of reactants or products over time. ox.ac.uk This can be achieved using spectroscopic or chromatographic techniques. From this data, the rate law, rate constant, and activation parameters (like activation energy) can be determined. Thermodynamic parameters, such as the enthalpy (ΔH°) and entropy (ΔS°) of reaction, can be determined through calorimetry or by studying the temperature dependence of the equilibrium constant.

Iv. Catalytic Applications of Diundecylamine and Its Derivatives

Diundecylamine in Homogeneous Catalysis Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. youtube.com While this compound itself is not commonly employed as a primary catalyst, it serves as a crucial substrate or precursor in several homogeneously catalyzed reactions.

One significant application involves its use in the synthesis of organoaminosilanes through dehydrogenative coupling, a process that can be catalyzed by homogeneous transition metal organometallic complexes. epo.org In these systems, this compound reacts with silanes in the presence of a soluble catalyst to form silylamines, which are valuable in materials science and as intermediates for further chemical synthesis. epo.orggoogle.com

Furthermore, the principles of using long-chain amines in homogeneous catalysis are well-demonstrated in reactions like palladium-catalyzed hydroamination. For instance, the atom-efficient hydroamination of renewable feedstocks such as β-farnesene has been achieved with various long-chain secondary amines. researchgate.net These reactions provide a direct, single-step method to valuable allylic amines. researchgate.net By analogy, this compound is a suitable candidate for similar transformations, where its long undecyl chains can influence solubility and interaction with other nonpolar reactants in the homogeneous mixture.

This compound as a Ligand in Transition Metal Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand, coordinating to a metal center to form a transition metal complex. wikipedia.org The two long, flexible undecyl chains are not merely passive components; they impart significant steric and electronic effects that can modulate the catalytic activity, selectivity, and stability of the metal center. organic-chemistry.org

The role of long alkyl chains on ligands has been shown to create a specific microenvironment around the metal catalyst. In copper-catalyzed Mannich reactions, for example, an imidazole (B134444) ligand featuring a long hexadecyl chain was found to significantly accelerate the reaction. organic-chemistry.org The alkyl chain provides a notable steric effect, creating a favorable pocket around the copper center that improves efficiency, and can also function as a base to promote the formation of active intermediates. organic-chemistry.org Similarly, the undecyl chains of this compound can be expected to create a sterically demanding yet flexible coordination sphere, influencing substrate approach and product departure.

Long-chain secondary amines, including dioctylamine (B52008) and didodecylamine (B166037) (structural homologues of this compound), have been successfully used as stabilizing ligands for gold nanoparticles. uni-tuebingen.de In these systems, the amines coordinate to the gold surface, preventing aggregation and allowing the nanoparticles to be dispersed in nonpolar organic solvents, which is crucial for their application in catalysis and materials science. uni-tuebingen.de The long hydrocarbon chains provide the necessary hydrophobicity for stable dispersion. uni-tuebingen.de

The table below summarizes the observed effects of long-chain amine ligands on transition metal-catalyzed reactions, which are applicable by extension to this compound.

Catalytic SystemLigand TypeMetal CenterObserved Effect of Long Alkyl ChainsReference
Mannich ReactionImidazole with C16 chainCopper (Cu)Accelerates reaction; steric modification of catalytic site; acts as a base. organic-chemistry.org
Nanoparticle StabilizationSecondary amines (C8-C18)Gold (Au)Enables phase transfer to nonpolar solvents; provides high stability and dispersibility. uni-tuebingen.de
HydroaminationBidentate phosphinesPalladium (Pd)Influences catalyst activity and product yield through steric and electronic tuning. researchgate.net
Alkene PolymerizationMultidentate amido ligandsZirconium (Zr), Titanium (Ti)Stabilizes high-valent metal centers. sfu.ca

Heterogeneous Catalysis with this compound-Derived Materials

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, most commonly a solid catalyst with liquid or gas-phase reactants. wikipedia.org This setup offers significant advantages in industrial processes, including ease of catalyst separation and recycling. the-innovation.org this compound and its derivatives can be incorporated into heterogeneous catalysts, either as modifiers or as the basis for the catalytic site itself.

There is evidence for the use of di-n-undecylamine in heterogeneous catalytic systems for the one-pot reductive amination of carboxylic acids. molaid.com More broadly, this compound can be functionalized and then immobilized onto a solid support, such as silica (B1680970), alumina (B75360), or a polymer resin. mdpi.comrsc.org The long, lipophilic undecyl chains can dramatically alter the surface properties of the support, creating a hydrophobic environment that can be advantageous for reactions involving nonpolar substrates.

The process of creating such a catalyst could involve:

Functionalization : Introducing a reactive group to the this compound structure that can be grafted onto a support.

Immobilization : Covalently bonding the functionalized amine to the surface of a solid support like silica (SiO₂) or alumina (Al₂O₃).

Metallation : Introducing a catalytically active metal (e.g., Palladium, Nickel, Ruthenium) that coordinates with the immobilized amine ligand.

This approach combines the specific ligand properties of the amine with the practical advantages of a solid catalyst. The resulting material would be a solid-supported catalyst where the active sites are influenced by the steric and electronic properties of the this compound scaffold.

Sustainable Catalytic Processes Involving this compound

The principles of green chemistry and sustainability are increasingly driving catalyst development, focusing on atom economy, use of renewable resources, and employment of earth-abundant metals. acs.org this compound can be involved in such processes in several ways.

A key strategy in sustainable chemistry is the use of "hydrogen borrowing" or "hydrogen autotransfer" catalysis. mdpi.com This atom-efficient process allows alcohols to be converted into amines, with water as the only byproduct. whiterose.ac.uk Long-chain fatty alcohols, which can be derived from renewable fats and oils, are precursors in these reactions to form long-chain amines. mdpi.comresearchgate.net The synthesis of this compound or its use as a reactant in subsequent sustainable transformations aligns with this green methodology.

Furthermore, a major focus of sustainable catalysis is replacing precious metal catalysts (like palladium, rhodium, platinum) with catalysts based on more earth-abundant and less toxic metals such as iron, cobalt, and nickel. sigmaaldrich.com The development of effective ligands is critical to achieving high activity and selectivity with these metals. This compound and its derivatives represent a class of simple, yet tunable, ligands that could be used to develop novel catalysts based on these more sustainable metals for a variety of transformations, including hydrogenations, cross-couplings, and aminations. sigmaaldrich.com The site-selective C-H arylation of dialkylamines using photoredox catalysis is another example of a modern, sustainable strategy for creating complex amine derivatives with high efficiency. nih.gov

Development of Novel Catalytic Systems Based on this compound Structures

The unique structure of this compound makes it a compelling building block for the design of new and innovative catalytic systems. Research in this area focuses on leveraging its distinct properties to achieve novel reactivity or improved catalytic performance.

Key areas for development include:

Bifunctional Catalysts : this compound can be incorporated into more complex molecular architectures that feature a second functional group, leading to bifunctional catalysts. For example, combining the basic nitrogen center with a hydrogen-bond donor or a Lewis acidic site within the same molecule could lead to cooperative catalysis, where both parts of the catalyst work in concert to activate a substrate. acs.orgnih.gov

Ligands with Tailored Steric Profiles : The two long undecyl chains offer a platform for creating highly specific steric environments. By modifying the chains—for example, by introducing bulky groups or additional coordinating atoms—novel ligands can be designed. These "vaulted" or "pocket" ligands can enforce a specific geometry on the metal center, leading to high selectivity in asymmetric catalysis. sigmaaldrich.com

Phase Transfer Catalysis : The amphiphilic nature of protonated this compound or its quaternary ammonium (B1175870) salt derivatives makes them suitable candidates for use as phase transfer catalysts. mdpi.com In such systems, the catalyst facilitates the transport of a reactant from an aqueous phase to an organic phase (or vice-versa) where the reaction occurs, enabling reactions between immiscible components. mdpi.com The long alkyl chains enhance solubility in the organic phase, potentially leading to highly efficient phase transfer.

Data-Driven Catalyst Design : Modern approaches using artificial intelligence (AI) and machine learning can accelerate the discovery of new catalysts. nih.gov By creating libraries of ligands based on the this compound scaffold and testing them in high-throughput screening, data can be generated to build predictive models. These models can then guide the rational design of new, superior catalysts for specific applications. nih.gov

V. Supramolecular Chemistry and Self Assembly of Diundecylamine

Principles of Diundecylamine Supramolecular Organization

The theoretical supramolecular organization of this compound would be governed by the interplay of non-covalent interactions, driven by its molecular structure, which consists of a secondary amine head group and two long, eleven-carbon undecyl chains. This amphiphilic character—a polar head and nonpolar tails—is the primary driver for self-assembly.

The assembly of this compound molecules into larger structures is primarily dictated by a combination of non-covalent forces. wikipedia.org

Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. rsc.orgbeilstein-journals.org This allows for the formation of hydrogen-bonded networks between molecules, a crucial interaction for creating ordered structures. nih.govmdpi.com

Van der Waals Forces: The two long undecyl (C11) chains provide significant surface area for van der Waals interactions, specifically London dispersion forces. These weak, short-range attractions between the hydrocarbon chains are cumulative and play a dominant role in the packing and stabilization of the hydrophobic core of any potential assembly. wikipedia.org

A theoretical study on related secondary amines complexed with resorcin nih.govarenes highlighted that the balance between electrostatic and dispersion interactions is a key driving force for complex formation. beilstein-journals.org

Table 1: Key Non-Covalent Interactions in this compound Assemblies

Interaction Type Participating Moiety Role in Assembly
Hydrogen Bonding Secondary Amine (-NH-) Directional linking of polar head groups, formation of ordered networks.
Van der Waals Forces Undecyl Chains (-C11H23) Stabilization of the hydrophobic core, close packing of alkyl chains.

| Electrostatic Interactions | Protonated Amine (-NH2+) | Repulsion between head groups influencing geometry and spacing; attraction to counter-ions. |

This table is generated based on established principles of supramolecular chemistry applied to the structure of this compound, as specific experimental data for this compound is limited.

There is no specific research found detailing this compound acting as a host or guest molecule in a host-guest complex. In principle, the hydrophobic pocket formed by its two undecyl chains could encapsulate small, nonpolar guest molecules. wikipedia.org Furthermore, studies on other secondary amines show they can act as guest molecules, forming complexes with macrocyclic hosts like resorcin nih.govarenes, where the binding is driven by hydrogen bonds and other non-covalent interactions. nih.govbeilstein-journals.org The formation of such complexes is often dependent on the solvent, which influences the balance of interactions. beilstein-journals.org However, without experimental data, the capacity of this compound to act as a receptor remains theoretical.

This compound Self-Assembly Processes

The self-assembly of amphiphilic molecules like this compound can occur in different environments, leading to various structures.

The ability of long-chain amines to form self-assembled monolayers (SAMs) on surfaces is well-documented. google.com this compound has been mentioned in patent literature as a component in compositions for forming self-assembled monolayers on copper alloy surfaces to provide corrosion protection. google.com This suggests that the amine head group can anchor to a substrate, while the long alkyl chains orient themselves away from the surface, packing together due to van der Waals forces to create an ordered, protective film. google.com Another patent describes the use of this compound as a stabilizer for palladium nanoparticles, which implies surface adsorption and self-organization around the nanoparticles to prevent their aggregation. googleapis.com

The formation of such films, known as Langmuir films when formed at the air-water interface, is a common property of amphiphilic molecules with long hydrocarbon chains. nanoscience.combiolinscientific.comwikipedia.org

While direct experimental data on this compound is lacking, the influence of factors like pH and concentration can be inferred from studies on analogous compounds.

pH: The pH of the medium is a critical factor for amines. epa.gov At a pH below its pKa, the secondary amine group of this compound would be protonated, creating a positively charged head group. The resulting electrostatic repulsion would likely alter the packing and morphology of any self-assembled structures. rsc.org For related amphiphiles, pH changes can induce transitions between different structures, such as from vesicles to micelles. rsc.org Studies on dodecylamine (B51217) (a primary amine) show a strong time-dependent effect of pH on its behavior in solution, leading to precipitation at natural pH and the formation of oily colloidal aggregates at pH values above its pKa. journalssystem.com

Concentration: The concentration of an amphiphile is fundamental to its self-assembly. rsc.org Below a certain point, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), molecules typically exist as monomers in solution. Above this concentration, they spontaneously assemble into larger structures. nih.govnih.gov The specific structures formed can also be concentration-dependent. rsc.org No experimentally determined CAC or CMC value for this compound has been reported in the reviewed literature.

Table 2: Predicted Influence of External Factors on this compound Assembly

Factor Predicted Effect Rationale (Based on Analogous Systems)
pH Controls head group charge, influencing intermolecular spacing and morphology. Protonation of the amine at low pH introduces electrostatic repulsion. rsc.orgjournalssystem.com

| Concentration | Determines the onset and type of aggregation (monomer vs. assembled structure). | Self-assembly is a concentration-dependent phenomenon with a critical threshold (CMC/CAC). rsc.orgnih.gov |

This table is generated based on established principles of supramolecular chemistry, as specific experimental data for this compound is limited.

Formation of Hierarchical Structures from this compound Building Blocks

Hierarchical self-assembly is a process where molecules spontaneously associate into initial, ordered structures, which then serve as building blocks for the next level of a more complex organization. nih.govuc.edu This multi-step assembly is fundamental to creating sophisticated nano-architectures from simple molecular components. manchester.ac.ukarxiv.org For a molecule like this compound, the formation of hierarchical structures is driven by a combination of directional hydrogen bonds and non-directional hydrophobic interactions.

The self-assembly process for this compound can be conceptualized in stages. Initially, the secondary amine groups (–NH–) of individual this compound molecules can interact through intermolecular hydrogen bonding. This directional interaction can lead to the formation of one-dimensional, tape-like or sheet-like aggregates. pnas.org In these primary structures, the polar amine groups form a hydrogen-bonded core.

In the second stage of the hierarchy, these primary aggregates organize into larger, more complex structures. The driving force for this step is the significant van der Waals and hydrophobic interactions between the long, nonpolar undecyl chains. pnas.org These chains, extending from the hydrogen-bonded core, will arrange to minimize their contact with an unfavorable environment or to maximize their packing efficiency. This can lead to the formation of higher-order structures such as nanofibers, ribbons, or bundles. pnas.orgnih.gov The precise morphology of the final hierarchical structure is influenced by factors such as solvent, temperature, and concentration.

This principle is observed in analogous systems, such as the dilauroyl amide of trans-1,2-diaminocyclohexane, where intermolecular hydrogen bonding creates tape-like aggregates that subsequently interlock to form chiral helices, driven by van der Waals forces between the long alkyl chains. pnas.org Similarly, long-chain amines have been shown to act as "soft" directing agents for the supramolecular arrangement of "hard" inorganic clusters, demonstrating their utility in templating complex structures. gla.ac.uk

Table 1: Driving Forces in this compound Hierarchical Assembly

Interaction Type Participating Group Structural Level Resulting Assembly
Hydrogen Bonding Secondary Amine (–NH–) Primary 1D Tapes / 2D Sheets

Mechanically Interlocked Systems Involving this compound Components

Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked by a mechanical bond, not a covalent one. wikipedia.orguni-due.de Rotaxanes and catenanes are archetypal MIMs. wikipedia.org A manchester.ac.ukrotaxane consists of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle to prevent unthreading. naturalspublishing.com The secondary amine functionality of this compound makes it a highly suitable component for constructing such systems.

The key to forming many rotaxanes is the use of template-directed synthesis, where non-covalent interactions pre-organize the axle and wheel components before the final covalent bond is formed to trap the structure. pnas.org A widely exploited interaction for this purpose is the hydrogen bonding between a secondary dialkylammonium center (–R₂NH₂⁺–) on the axle and a crown ether macrocycle. nih.govresearchgate.net The secondary amine of this compound can be easily protonated by an acid to form this dialkylammonium recognition site, making it an ideal "station" for a crown ether wheel to bind.

In a typical synthesis, a this compound unit could be incorporated into a longer linear molecule destined to become the axle. In the presence of a suitable crown ether, such as dibenzo naturalspublishing.comcrown-8, the crown ether would be drawn to and bind at the protonated this compound station via [N⁺–H···O] hydrogen bonds. pnas.orgnih.gov The mechanical bond would then be secured by covalently attaching bulky stopper groups to the ends of the axle (a "threading-followed-by-stoppering" approach) or by forming the macrocycle around the axle in situ (a "clipping" approach). pnas.orgresearchgate.net

Furthermore, the binding of the wheel to the this compound station can be reversible and controllable. By adding a base, the dialkylammonium station (–R₂NH₂⁺–) is deprotonated back to a neutral dialkylamine (–R₂NH–). This eliminates the hydrogen bonding interaction, causing the crown ether to dissociate from that station. researchgate.netnih.gov If the axle contains other recognition sites, the wheel could then shuttle to a different position. This acid-base switching mechanism allows the rotaxane to function as a molecular machine or switch, where the position of the wheel is controlled by external chemical stimuli. nih.gov Research on rotaxanes has demonstrated that dialkylamine/ammonium (B1175870) centers are effective binding sites for controlling the shuttling of macrocycles in response to acid/base stimuli. researchgate.net

Table 2: Components of a Hypothetical this compound-Based manchester.ac.ukRotaxane Switch

Component Example Moiety Role in Assembly Controlling Interaction
Axle Station Protonated this compound Recognition site for wheel [N⁺–H···O] Hydrogen Bonding
Wheel Dibenzo naturalspublishing.comcrown-8 Encircles the axle [N⁺–H···O] Hydrogen Bonding
Stopper 3,5-Dimethoxybenzyl group Prevents dethreading Covalent Bond

Diundecylamine in Materials Science and Nanotechnology

Diundecylamine, a secondary amine with two undecyl chains, is a molecule whose properties are being explored in the realms of materials science and nanotechnology. Its long alkyl chains and the presence of a central amine group provide a unique combination of hydrophobicity and a potential site for functionalization, making it a candidate for the development of novel materials. Research is delving into its utility as a building block in functional materials, its role in the self-assembly of nanostructures, and its application in advanced composite materials.

Vii. Spectroscopic and Computational Characterization of Diundecylamine Systems

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the study of diundecylamine, offering a non-destructive means to investigate its molecular framework and the nature of its interactions in larger assemblies. youtube.comsigmaaldrich.comwikipedia.orglibretexts.org A variety of spectroscopic techniques are employed to obtain a holistic understanding of these systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. sigmaaldrich.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule. youtube.comwikipedia.org In a typical NMR experiment, the sample is placed in a strong magnetic field and subjected to radiofrequency pulses. wikipedia.org The resulting absorption and re-emission of electromagnetic energy by the nuclei are detected and translated into an NMR spectrum. youtube.comsigmaaldrich.com

For this compound, ¹H and ¹³C NMR are particularly informative. The chemical shifts in the ¹H NMR spectrum reveal the different types of protons present in the molecule, such as those on the undecyl chains and the amine group. The integration of the peak areas provides quantitative information about the number of protons in each environment. libretexts.org Similarly, ¹³C NMR spectroscopy identifies the various carbon environments within the this compound molecule. mdpi.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity between different atoms. wikipedia.orgmdpi.com For instance, COSY spectra would show correlations between adjacent protons on the undecyl chains, while HSQC and HMBC would reveal connections between protons and their directly attached or more distant carbon atoms, respectively. This collective data allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Table 1: Representative NMR Data for this compound (Illustrative)

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H2.5 - 2.7Triplet-CH₂-NH-CH₂-
¹H1.4 - 1.6Multiplet-NH-CH₂-CH₂ -
¹H1.2 - 1.4Multiplet-(CH₂)₈-
¹H0.8 - 0.9Triplet-CH₃
¹³C45 - 50-CH₂-NH-CH₂-
¹³C30 - 35-NH-CH₂-CH₂ -
¹³C20 - 30-(CH₂)₈-
¹³C10 - 15-CH₃

Note: This table is illustrative and actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy of this compound Assemblies

Infrared (IR) and particularly Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for identifying the functional groups present in this compound and studying the interactions within its assemblies. eag.com This technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. eag.comresearchgate.netnih.gov FTIR spectroscopy offers significant advantages over traditional dispersive IR, including higher speed and sensitivity, by collecting data across a wide spectral range simultaneously. bruker.comwikipedia.org

The FTIR spectrum of this compound exhibits characteristic absorption bands that serve as a molecular "fingerprint". eag.com Key vibrational modes include:

N-H stretching: A characteristic peak in the region of 3300-3500 cm⁻¹, indicative of the secondary amine group. The position and shape of this band can provide information about hydrogen bonding.

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the undecyl chains.

C-H bending: Vibrations in the 1460-1470 cm⁻¹ region are due to the scissoring and bending of the CH₂ groups.

C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

When this compound forms assemblies, such as in thin films or as part of a composite material, changes in the FTIR spectrum can reveal information about intermolecular interactions. For example, a broadening or shift in the N-H stretching band can indicate the formation of hydrogen bonds between amine groups.

Raman Spectroscopy for this compound Material Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides valuable information about the chemical structure and composition of this compound-based materials. numberanalytics.comazooptics.com It is based on the inelastic scattering of monochromatic light, usually from a laser, where the scattered photons have a different frequency due to their interaction with molecular vibrations. numberanalytics.comazooptics.com

The Raman spectrum of this compound will show peaks corresponding to its various vibrational modes. While similar to IR spectroscopy in the information it provides, Raman spectroscopy has different selection rules. For instance, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. This makes it particularly useful for analyzing the hydrocarbon chains in this compound.

In the context of material characterization, Raman spectroscopy can be used to:

Identify the presence of this compound in a mixture or on a surface. azooptics.com

Study the conformational order of the alkyl chains in this compound assemblies. psu.edu

Analyze the effects of interactions with other molecules or substrates on the vibrational modes of this compound. rsc.org

Raman microscopy can also be employed to map the spatial distribution of this compound within a sample, providing chemical imaging with high spatial resolution. azooptics.compsu.edu

Electronic Absorption and Emission Spectroscopy of this compound Systems

Electronic absorption spectroscopy, typically in the ultraviolet-visible (UV-Vis) range, and emission (fluorescence) spectroscopy are used to study the electronic transitions within molecules. uomustansiriyah.edu.iqlibretexts.org For a simple aliphatic amine like this compound, significant absorption in the readily accessible UV-Vis range is not expected, as it lacks extensive chromophores. However, when this compound is part of a larger system, such as a complex or a functionalized material, these techniques become highly relevant.

If this compound is derivatized with a chromophoric or fluorophoric group, UV-Vis and fluorescence spectroscopy can be used to:

Determine the concentration of the derivatized this compound in solution.

Study the local environment around the probe molecule. Changes in the absorption or emission spectra, such as shifts in wavelength or changes in intensity, can provide information about the polarity of the environment or binding interactions. researchgate.netresearchgate.net

Investigate energy transfer processes if an appropriate donor-acceptor pair is present in the system. researchgate.net

X-ray Based Spectroscopic Methods (e.g., EDXRF) for Elemental Composition

X-ray based spectroscopic techniques, such as Energy Dispersive X-ray Fluorescence (EDXRF), are powerful for determining the elemental composition of materials containing this compound. rigaku.comhoriba.com EDXRF is a non-destructive analytical method where a sample is irradiated with X-rays, causing the atoms within the sample to emit characteristic fluorescent X-rays. qa-group.com The energy of these emitted X-rays is unique to each element, allowing for their identification and quantification. qa-group.comamericanpharmaceuticalreview.com

While EDXRF is not typically used to analyze the primary elements of this compound itself (carbon, hydrogen, nitrogen), it becomes crucial when this compound is used in contexts such as:

Metal extraction: To determine the concentration of extracted metal ions in the organic phase.

Corrosion inhibition: To analyze the elemental composition of the protective film formed on a metal surface.

Nanoparticle synthesis: To confirm the elemental makeup of nanoparticles stabilized by this compound.

EDXRF provides a rapid and reliable method for multi-element analysis, making it a valuable tool for quality control and research in applications involving this compound. rigaku.comthermofisher.com

Advanced Microscopy Techniques for Morphological Analysis of this compound Assemblies (e.g., SEM, TEM, AFM)

To visualize the structure and morphology of this compound assemblies on a microscopic and nanoscopic scale, a range of advanced microscopy techniques are employed. scielo.org.mx These methods provide high-resolution images of the sample's surface and internal structure. eag.commpie.de

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, generating images with high resolution and a large depth of field. eag.comnih.gov It is ideal for examining the surface topography of this compound films, aggregates, or composites. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the sample's surface. scielo.org.mxeag.com

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin sample, providing extremely high-resolution images of the internal structure. eag.comnumberanalytics.com TEM can be used to visualize the morphology of nanoparticles stabilized by this compound or the internal structure of self-assembled this compound systems.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that uses a sharp tip to scan the surface of a sample, providing a three-dimensional topographical map with nanoscale resolution. scielo.org.mxnumberanalytics.com AFM is particularly useful for characterizing the surface morphology of thin films of this compound and can also be used to measure mechanical properties such as adhesion and elasticity. numberanalytics.com

Table 2: Comparison of Advanced Microscopy Techniques for this compound Assemblies

TechniquePrincipleInformation ObtainedTypical Application for this compound
SEM Scans surface with a focused electron beam.Surface topography, morphology, elemental composition (with EDS).Imaging of this compound-coated surfaces, aggregates, and composites.
TEM Transmits electrons through a thin sample.Internal structure, morphology, crystallographic information.Visualizing this compound-stabilized nanoparticles, internal structure of assemblies.
AFM Scans surface with a sharp probe.High-resolution 3D surface topography, mechanical properties.Characterizing thin films, measuring surface roughness and adhesion of this compound layers.

Theoretical and Computational Spectroscopic Studies of this compound

The theoretical investigation of this compound, a large and flexible secondary amine, relies on a synergistic application of various computational methods. These studies are crucial for assigning vibrational modes observed in experimental spectra (such as Infrared and Raman), understanding electronic structures, and predicting the behavior of this compound in condensed phases. acs.orgyukiozaki.com Quantum chemical calculations have become progressively more vital in spectral analysis, offering detailed information about molecular structures and electronic transitions. yukiozaki.com

For large molecules, specialized techniques are often required to manage computational costs while maintaining accuracy. ethz.ch Methods like the Mode-Tracking approach allow for the targeted calculation of specific molecular vibrations, which is more efficient than computing all possible vibrations. ethz.ch The combination of experimental spectroscopy with high-level computational chemistry provides a powerful framework for characterizing complex molecular systems. yukiozaki.com

Quantum Chemical Methods for Vibrational Spectroscopy

Quantum chemical calculations are fundamental to interpreting the vibrational spectra of secondary amines like this compound. These methods can predict the frequencies and intensities of infrared (IR) and Raman bands, which correspond to specific molecular motions such as stretching, bending, and torsional modes. avcr.czarxiv.org

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most common quantum chemical methods employed for this purpose. ajrconline.org DFT, particularly with hybrid functionals like B3LYP, has been shown to provide excellent agreement with experimental frequencies for secondary amine salts when used with appropriate basis sets, such as the 6-31G(d) split-valence plus polarization basis set. acs.orgresearchgate.net

For long-chain secondary amines, the vibrational spectra exhibit characteristic bands. A simplified normal coordinate treatment can support the assignment of these vibrations. aip.org Key vibrational modes for a secondary amine like this compound would include N-H stretching, C-N stretching, and N-H bending. Computational studies on analogous long-chain alkylamines and secondary amine salts help in assigning these characteristic frequencies. acs.orgaip.org For instance, studies on various secondary amines have identified the asymmetric C–N stretching mode in the 1139-1181 cm⁻¹ range and the N-H bending mode near 1500 cm⁻¹. aip.org

Anharmonic corrections are often necessary because the standard harmonic approximation can fail to describe vibrational frequencies accurately, especially those involving hydrogen bonding. ethz.ch Advanced techniques such as the Vibrational Self-Consistent Field (VSCF) method can be applied to account for these anharmonic effects. yukiozaki.comchemrxiv.org

Table 1: Representative Calculated Vibrational Frequencies for Secondary Amine Moieties Using Quantum Chemical Methods (Note: These are representative values based on studies of analogous secondary amines and may vary for this compound.)

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Computational MethodReference Compound Type
N-H Stretch3100 - 3300DFT (B3LYP)Secondary Amine Salts researchgate.net
Asymmetric C-N Stretch1139 - 1181Normal Coordinate AnalysisAliphatic Secondary Amines aip.org
N-H Bend (Scissoring)~1500Normal Coordinate AnalysisAliphatic Secondary Amines aip.org
NH₂⁺ Stretch2400 - 2500DFT (B3LYP/6-31G(d))Secondary Amine Salts acs.org
C-H Stretches2750 - 3050FTIR / ComputationalLong-Chain Alkylamine Adducts researchgate.net

Molecular Dynamics Simulations of this compound Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including the self-assembly of surfactant molecules like this compound. nih.govcuny.edu These simulations track the motions of individual atoms over time, providing a detailed view of dynamic processes such as the formation of monolayers, bilayers, and other aggregates. nih.gov

For long-chain alkylamines, MD simulations have been used to investigate their assembly on various surfaces and at interfaces. For example, large-scale atomistic MD simulations of dodecylamine (B51217) (DDA), a molecule structurally similar to each chain of this compound, at an air/water interface revealed that the self-assembly of pure DDA is not significant. This is attributed to the strong electrostatic repulsion between the protonated amine head groups. researchgate.net This finding suggests that this compound on its own may also exhibit limited self-assembly in aqueous environments due to similar repulsive forces.

In non-polar environments or on surfaces like graphene and copper, the van der Waals interactions between the long alkyl chains become the dominant force driving assembly. acs.orgresearchgate.net MD simulations of decylamine (B41302) on graphene show the formation of ordered and stable self-assembled monolayers (SAMs). acs.orgcore.ac.ukucc.ie The packing efficiency and stability of these films are influenced by the interplay between chain-chain van der Waals forces and the interaction of the amine head group with the substrate. acs.orgresearchgate.net The energy required to remove a long-chain alkylamine from a self-assembled monolayer on a copper surface was shown to be substantial, indicating a stable assembly. researchgate.net

These simulations provide key energetic and structural data, such as packing energies and molecular tilt angles, which are crucial for understanding and designing functional materials based on this compound SAMs.

Table 2: Key Parameters from Molecular Dynamics Simulations of Alkylamine Self-Assembly (Note: Data is from analogous long-chain primary amines and provides insight into the expected behavior of this compound.)

SystemSimulation FindingSignificance for this compoundReference
Dodecylamine (DDA) at air/water interfaceSelf-assembly is limited by electrostatic repulsion of head groups.Suggests this compound may not readily self-assemble in aqueous media without counterions or co-surfactants. researchgate.net
Decylamine on GrapheneForms ordered and stable self-assembled monolayers (SAMs).Indicates strong van der Waals forces between undecyl chains can drive assembly on non-polar surfaces. acs.orgcore.ac.uk
Hexadecylamine (B48584) (HDA) on Cu SurfaceVan der Waals interactions between alkyl tails are stronger than the amine-Cu interaction, dictating the layer structure.The two long alkyl chains of this compound would be the primary drivers of self-assembly in non-aqueous systems. researchgate.net
Alkylamines on GraphenePacking efficiency changes with terminal group polarity (-CH₃ vs. -NH₂).Highlights the role of the secondary amine head group in modulating the packing of this compound monolayers. acs.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules like this compound. cecam.org It has become a standard tool in computational chemistry for predicting a wide range of properties, including molecular geometries, reaction energies, and, crucially, vibrational spectra. cecam.orgresearchgate.net

In the context of spectroscopy, DFT is widely used to calculate the harmonic vibrational frequencies and intensities of molecules. nih.gov These theoretical spectra are invaluable for interpreting and assigning the bands observed in experimental IR and Raman spectra. researchgate.netnih.gov For secondary amines and their salts, DFT calculations using functionals like B3LYP have been shown to reproduce experimental vibrational frequencies with good accuracy. acs.orgresearchgate.net For example, DFT has been used to definitively assign the NH₂⁺ stretching frequencies in the crystalline phases of secondary amine salts. acs.org

Beyond vibrational analysis, DFT can elucidate the nature of intermolecular interactions. Dispersion-corrected DFT methods are particularly important for accurately describing the van der Waals forces that govern the self-assembly of long-chain molecules like this compound. researchgate.net Studies on hexadecylamine (HDA) on copper surfaces used DFT to show that the amine group binds by donating electrons to the metal surface. researchgate.net DFT can also be used to calculate molecular properties such as the molecular electrostatic potential (MEP) surface, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for intermolecular interactions like hydrogen bonding. mdpi.com

Table 3: Applications of DFT in the Study of Systems Analogous to this compound

Application AreaDFT Method/FunctionalFinding/PredictionRelevance to this compoundReference
Vibrational SpectroscopyB3LYP / 6-31G(d)Accurate calculation of NH₂⁺ stretching frequencies in secondary amine salts.Provides a reliable method for assigning the vibrational spectrum of this compound and its salts. acs.orgresearchgate.net
Adsorption & AssemblyDispersion-Corrected DFTCharacterization of binding energies and geometries of alkylamines on surfaces (e.g., copper).Can be used to model the adsorption and packing of this compound on various substrates. researchgate.net
Intermolecular InteractionsDFT / AIM TheoryQuantification of hydrogen bond strengths and patterns in amine-containing crystals.Helps to understand and predict the hydrogen bonding networks in solid-state this compound. nih.gov
Electronic PropertiesDFT / MEP AnalysisIdentification of nucleophilic (amine nitrogen) and electrophilic (N-H hydrogen) sites.Predicts how this compound will interact with other molecules via electrostatic forces and hydrogen bonds. mdpi.com

Viii. Biological Interactions and Derived Architectures of Diundecylamine

Molecular Recognition Mechanisms with Biological Entities

While specific molecular recognition events involving diundecylamine have been noted in the context of certain microorganisms, such as its reported presence in Trypanosoma brucei, the detailed mechanisms of these interactions remain an area for further investigation. nih.gov However, the principles of molecular recognition involving similar long-chain dialkylamino moieties integrated into larger molecular frameworks have been explored, offering a model for how this compound might interact with biological entities.

A notable example can be found in studies of 2,4-di(n-undecylamino)-6-amino-1,3,5-triazine, a melamine (B1676169) derivative that incorporates two undecylamino groups. nih.gov This compound has been shown to participate in the molecular recognition of thymine (B56734) at the air-water interface. The key mechanism driving this recognition is the formation of complementary hydrogen bonds between the melamine headgroup and thymine molecules dissolved in the aqueous subphase. nih.gov Quantum chemical calculations have indicated the formation of a stable complex where one melamine molecule binds to two thymine molecules through specific hydrogen bonds. nih.gov

This suggests that the amine group in this compound could similarly act as a hydrogen bond donor and acceptor, allowing it to recognize and bind to biological molecules that present complementary functionalities, such as nucleic acid bases, amino acid side chains, or carbohydrate moieties. The long undecyl chains would likely facilitate the positioning of the molecule within lipid environments, bringing the amine headgroup into proximity with potential binding partners at membrane surfaces or within hydrophobic pockets of proteins.

Key Findings from a Structurally Related Compound:

Interacting MoleculesPrimary Interaction MechanismResulting AssemblyReference
2,4-di(n-undecylamino)-6-amino-1,3,5-triazine and ThymineComplementary Hydrogen BondingInterfacial supramolecular assembly nih.gov

Supramolecular Architectures with Biological Relevance

The self-assembly of amphiphilic molecules into ordered structures is a cornerstone of biological systems, from the formation of cell membranes to the folding of proteins. The structure of this compound, with its two long alkyl chains, predisposes it to participate in such self-assembly processes, leading to the formation of supramolecular architectures with potential biological relevance.

Research on the aforementioned di(n-undecylamino)-melamine compound has demonstrated its ability to form stable Langmuir monolayers at the air-water interface. nih.gov Upon interaction with thymine, these monolayers undergo significant changes in their thermodynamic and structural properties, indicating the formation of a new, ordered supramolecular assembly. nih.gov This process is highly dependent on the kinetics of recognition and results in the formation of unique condensed phase domains. nih.gov

These findings imply that this compound could self-assemble into various architectures, such as micelles, vesicles, or monolayers, particularly in aqueous environments or at interfaces. In a biological context, these assemblies could serve as microenvironments for sequestering other molecules, acting as carriers, or forming part of a larger, functional biological structure. The specific architecture formed would likely be influenced by factors such as concentration, pH, temperature, and the presence of other interacting biomolecules.

Characteristics of Supramolecular Assemblies:

SystemObserved ArchitecturesKey FindingsReference
2,4-di(n-undecylamino)-6-amino-1,3,5-triazine-ThymineLangmuir monolayers with dumbbell-shaped condensed phase domainsMolecular recognition drastically alters the phase behavior and morphology of the monolayer. nih.gov

This compound in Biomimetic Systems and Assemblies

Biomimetic systems aim to replicate the structure and function of biological entities using synthetic molecules. The self-assembling properties of amphiphiles like this compound make them attractive components for the construction of such systems, including artificial membranes and drug delivery vehicles.

The ability of long-chain dialkylamino compounds to form stable, organized monolayers provides a basis for their use in creating biomimetic membranes. nih.gov These synthetic membranes can be used to study fundamental biological processes, such as molecular transport across a lipid bilayer or the interactions of drugs with cell surfaces. The incorporation of molecules like this compound could modulate the physical properties of these membranes, such as their fluidity and permeability.

Furthermore, the potential for this compound to form micelles or vesicles suggests its utility in creating biomimetic delivery systems. These self-assembled structures could encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to target sites within the body. The amine headgroup could also be functionalized to introduce specific targeting capabilities, allowing the delivery system to recognize and bind to particular cell types. While direct applications of this compound in this area are yet to be fully explored, the principles established with similar amphiphilic molecules provide a strong rationale for its potential in this field.

Ix. Future Directions and Emerging Research Avenues for Diundecylamine

Integration of Diundecylamine in Advanced Hybrid Systems

The integration of this compound into advanced hybrid materials is a burgeoning field, leveraging the compound's molecular structure to mediate interactions at organic-inorganic interfaces. These hybrid systems combine the distinct properties of different material classes to achieve synergistic functionalities.

A significant area of research is the use of long-chain amines, including secondary amines like this compound, as passivating agents and ligands in perovskite-based optoelectronics, such as solar cells and light-emitting diodes (LEDs). acs.orgperovskite-info.comrsc.orgrsc.orgmdpi.com The amine headgroup can interact with the perovskite surface, passivating defects like halide vacancies, while the long, hydrophobic undecyl chains can provide a protective barrier against moisture, enhancing the stability and longevity of the devices. perovskite-info.comnih.gov Researchers are exploring how the specific length and steric hindrance of the dialkyl chains of this compound can influence the crystallization kinetics of perovskite films, potentially leading to enlarged grain sizes and reduced defect densities. rsc.org

Another key application is in corrosion inhibition, particularly for copper and its alloys. borer.swissjmaterenvironsci.comresearchgate.nettotalmateria.comeeer.org this compound can chemisorb onto the metal surface via the nitrogen atom's lone pair of electrons, forming a self-assembled, densely packed protective monolayer. borer.swiss The long alkyl chains create a hydrophobic barrier that repels water and corrosive species. This passivating effect is crucial in industries where copper alloys are exposed to aggressive environments. borer.swissjmaterenvironsci.com The integration of this compound into smart coatings that can, for instance, release the inhibitor in response to a pH change at a corrosion site, represents a forward-looking research direction.

The table below summarizes potential applications of this compound in advanced hybrid systems.

Table 1: Potential Roles of this compound in Advanced Hybrid Systems

Hybrid System Component Materials Role of this compound Anticipated Benefit
Perovskite Solar Cells Perovskite (e.g., CsPbI₃), Charge Transport Layers, Electrodes Surface Passivating Ligand Increased power conversion efficiency and operational stability. rsc.orgrsc.org
Quantum Dot Displays Perovskite Quantum Dots, Polymer Matrix Surface Stabilizing Ligand Enhanced photoluminescence quantum yield and long-term stability. perovskite-info.commdpi.com
Anti-Corrosion Coatings Metal Substrate (e.g., Copper, Bronze), Polymer Coating Corrosion Inhibitor Formation of a hydrophobic, passivating monolayer to prevent metal degradation. borer.swissjmaterenvironsci.com

| Nanoparticle Composites | Metal or Metal Oxide Nanoparticles, Polymer Matrix | Dispersing and Capping Agent | Improved nanoparticle dispersion and interfacial compatibility within the matrix. mdpi.comacs.org |

Rational Design of this compound-Based Functional Architectures

The future development of materials incorporating this compound hinges on the principles of rational design. This approach moves beyond trial-and-error, instead using a fundamental understanding of structure-property relationships to create molecules and materials with predetermined functionalities. ubc.ca For this compound, this involves the precise tuning of its molecular architecture to control its behavior in larger systems.

A key focus is modifying the molecular structure to control self-assembly processes. mdpi.comcuny.edu The balance between the hydrophilic amine head and the hydrophobic undecyl tails governs how this compound molecules arrange themselves at interfaces or in bulk. By designing derivatives—for example, by introducing other functional groups onto the alkyl chains or altering their length—researchers can create a variety of supramolecular structures, from simple monolayers to complex micelles or vesicles. acs.orgresearchgate.net These architectures are the foundation for creating functional materials for applications ranging from drug delivery to nanoscale electronics. srce.hr

In the context of perovskite photovoltaics, rational ligand design is critical. acs.orgperovskite-info.com The length of the alkyl chains, the steric bulk around the amine group, and the presence of additional binding sites can all be tuned. acs.org For instance, a longer alkyl chain might provide better moisture resistance but could also hinder charge transport if it creates an insulating layer that is too thick. acs.org Computational modeling is increasingly used to predict how these molecular modifications will affect the electronic properties at the perovskite-ligand interface before undertaking synthetic work. srce.hr

The table below outlines key parameters in the rational design of this compound-based architectures and their expected impact.

Table 2: Parameters for Rational Design of this compound Architectures

Design Parameter Molecular Modification Target Property Functional Outcome
Amphiphilic Balance Varying alkyl chain length (e.g., shorter or longer than C11) Self-assembly behavior Control over monolayer packing density, micelle formation, and solubility. researchgate.net
Interfacial Binding Introducing additional donor atoms (e.g., ether, thiol) into the alkyl chains Adsorption strength and selectivity Enhanced binding to specific metal or semiconductor surfaces for improved passivation or stability. acs.org
Steric Hindrance Branching the alkyl chains near the amine head Crystallization kinetics modulation Slower, more controlled crystallization of materials like perovskites, leading to fewer defects. acs.org

| Supramolecular Scaffolding | Synthesizing this compound-based rotaxanes or daisy chains | Mechanically interlocked structures | Creation of molecular machines or responsive materials with switchable properties. rsc.org |

Sustainable and Scalable Synthesis of this compound and its Derivatives

As the potential applications for this compound expand, the need for sustainable and scalable synthesis methods becomes paramount. Traditional methods for producing secondary amines often involve multiple steps, harsh reagents, and significant waste generation. Current research is focused on developing greener, more efficient catalytic processes. rsc.org

One of the most promising approaches is one-pot reductive amination. molaid.comwikipedia.orgjocpr.comyoutube.com This method can convert carbonyl compounds (aldehydes or ketones) and a primary amine, or a carboxylic acid and ammonia (B1221849), directly into a secondary amine like this compound in a single reaction vessel. researchgate.net This strategy improves atom economy and reduces the need for purification of intermediates. wikipedia.org The development of heterogeneous catalysts, such as those based on platinum, ruthenium, or niobium oxide, is crucial for this process. rsc.orgacs.orgmdpi.com These catalysts are often more stable, easier to separate from the reaction mixture, and can be recycled multiple times, aligning with the principles of green chemistry. researchgate.net

Research is also exploring the N-alkylation of primary amines with alcohols using "borrowing hydrogen" or "hydrogen transfer" catalysis. researchgate.net This methodology allows for the formation of C-N bonds using alcohols as alkylating agents, with water being the only byproduct. The development of efficient and selective heterogeneous catalysts that can perform these reactions under mild conditions is a key goal for the scalable production of this compound and its derivatives. researchgate.net Furthermore, using fatty acids derived from renewable bio-based sources as precursors for the undecyl chains presents a pathway toward a fully sustainable synthesis route. rsc.org

The table below compares traditional and emerging synthesis methods for secondary amines like this compound.

Table 3: Comparison of Synthesis Strategies for this compound

Synthesis Method Typical Reactants Key Features Sustainability Profile
Multi-step Alkylation Undecyl halide, undecylamine (B147597) Multiple steps, use of stoichiometric reagents, potential for over-alkylation. masterorganicchemistry.com High waste generation, use of hazardous alkylating agents.
Catalytic Reductive Amination Undecanoic acid, ammonia, H₂ One-pot synthesis, high atom economy, use of recyclable heterogeneous catalysts. jocpr.comresearchgate.net Green solvents can be used, lower energy consumption, less waste.
Catalytic N-Alkylation with Alcohols Undecylamine, undecyl alcohol Water as the main byproduct, often requires a hydrogen transfer catalyst. researchgate.net High atom economy, avoids halide reagents.

| Ammonolysis of Amides | N-undecylundecanamide, NH₃, H₂ | Can be used for chemical recycling of polyamides, requires hydrogenation catalyst. researchgate.netacs.org | Potential for circular economy, converting waste polymers back to amines. |

Advanced Characterization Techniques for Complex this compound Materials

To fully understand and optimize the performance of this compound in hybrid materials and functional architectures, advanced characterization techniques are indispensable. These methods provide critical insights into the molecular-level structure, interfacial interactions, and bulk properties of these complex systems.

For materials where this compound forms a surface layer, such as a self-assembled monolayer (SAM) for corrosion protection or perovskite passivation, surface-sensitive techniques are essential. mdpi.com X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and chemical bonding states of the this compound on the surface, verifying its attachment and integrity. rsc.org Infrared Reflection-Adsorption Spectroscopy (IRRAS) provides information about the orientation and packing density of the alkyl chains. rsc.org At the nanoscale, Scanning Tunneling Microscopy (STM) can visualize the monolayer structure with molecular resolution. rsc.org A developing technique, Self-Assembled Monolayer Desorption Ionization (SAMDI) Mass Spectrometry, allows for the rapid and direct characterization of the molecules present on the surface. nih.gov

When this compound is incorporated into a bulk material, such as a polymer composite, different techniques are required. Dynamic Mechanical Analysis (DMA) can probe the effect of the amine on the thermomechanical properties of the polymer, such as its glass transition temperature and cross-link density. chemrxiv.org Techniques like Differential Scanning Calorimetry (DSC) are used to study thermal transitions and the influence of this compound on the crystallinity of the host material. chemrxiv.org These characterization tools are vital for correlating the designed molecular structure with the macroscopic performance of the final material. acs.org

The table below lists key characterization techniques and their specific applications for this compound-containing materials.

Table 4: Advanced Characterization Techniques for this compound Systems

Technique Acronym Information Obtained Example Application
X-ray Photoelectron Spectroscopy XPS Elemental composition, chemical state, and surface coverage. rsc.org Verifying the N-Cu bond formation in a this compound anti-corrosion layer on copper.
Infrared Reflection-Adsorption Spectroscopy IRRAS Molecular orientation, conformational order (gauche/trans defects) of alkyl chains. rsc.org Determining the packing density of a this compound monolayer on a gold surface.
Scanning Tunneling Microscopy STM Real-space imaging of molecular arrangement and surface morphology. rsc.org Visualizing the 2D lattice of a this compound SAM on a perovskite crystal facet.
Dynamic Mechanical Analysis DMA Viscoelastic properties, cross-link density, glass transition temperature. chemrxiv.org Measuring the toughening effect of a this compound derivative in an epoxy resin.

| Differential Scanning Calorimetry | DSC | Thermal transitions (melting, crystallization), heat capacity. chemrxiv.org | Assessing the impact of this compound on the crystallinity of a polymer blend. |

Expanding Theoretical Modeling for this compound Systems

Theoretical and computational modeling is becoming an indispensable partner to experimental research in the development of this compound-based materials. researchgate.net These methods provide molecular-level insights that are often difficult to obtain through experiments alone and can significantly accelerate the design-build-test-learn cycle. nih.gov

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and bonding of this compound with surfaces. nih.govnih.govajchem-a.comtcpunilu.comrsc.org DFT calculations can predict the most stable adsorption geometries, calculate binding energies, and elucidate the nature of the chemical bonds (e.g., covalent vs. van der Waals) between the amine and a metal or semiconductor substrate. nih.govajchem-a.com This is crucial for understanding the mechanisms of corrosion inhibition and surface passivation.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and self-assembly of large numbers of this compound molecules over time. cuny.edunih.govresearchgate.netmdpi.comfrontiersin.org MD simulations can predict the formation of monolayers, micelles, and other aggregates at interfaces, providing a detailed picture of the resulting architecture. cuny.eduresearchgate.net For example, simulations can reveal how the presence of water or other solvents affects the orientation and packing of this compound on a surface, which is critical for designing effective hydrophobic coatings. Coarse-grained MD models, which simplify the molecular representation, allow for the simulation of larger systems over longer timescales to observe large-scale assembly processes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to correlate structural features of molecules with their functional properties. researchgate.net By developing QSAR models for a series of this compound derivatives, it may be possible to predict properties like binding affinity or inhibition efficiency, guiding the synthesis of new, more effective compounds.

The table below details the application of various theoretical models to the study of this compound systems.

Table 5: Theoretical Modeling Techniques for this compound Systems

Modeling Technique Primary Focus Key Insights Provided Research Application
Density Functional Theory (DFT) Electronic structure, bonding Adsorption energies, bond character, charge transfer, reaction pathways. nih.govrsc.org Predicting the binding strength of this compound to a lead atom on a perovskite surface.
All-Atom Molecular Dynamics (MD) Dynamic behavior, self-assembly Monolayer structure, solvent effects, diffusion coefficients, conformational changes. researchgate.netfrontiersin.org Simulating the formation of a this compound protective layer on a copper surface in an aqueous environment.
Coarse-Grained MD Large-scale self-assembly Formation of micelles, vesicles; phase behavior of polymer blends. nih.gov Modeling the aggregation of this compound derivatives in a polymer matrix.

| Quantitative Structure-Activity Relationship (QSAR) | Property prediction | Correlation of molecular descriptors with experimental activity. researchgate.net | Developing a model to predict the corrosion inhibition efficiency of new amine derivatives based on their structure. |


Q & A

Q. What guidelines ensure rigorous reporting of this compound research in compliance with academic journal standards?

  • Methodological Answer : Follow STREGA or CONSORT guidelines for experimental reproducibility. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Clearly state limitations, such as uncharacterized side products or instrumental detection limits. Cite recent studies (last 5 years) to contextualize findings within current literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.